4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile
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Overview
Description
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is a chemical compound that belongs to the quinazoline family It is characterized by the presence of a bromine atom, a quinazoline ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Bromination: The quinazoline ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Uniqueness
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
302913-50-4 |
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Molecular Formula |
C16H10BrN3O |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxoquinazolin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3O/c17-13-5-6-15-14(7-13)16(21)20(10-19-15)9-12-3-1-11(8-18)2-4-12/h1-7,10H,9H2 |
InChI Key |
IDTZIEASAICZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)C#N |
Origin of Product |
United States |
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